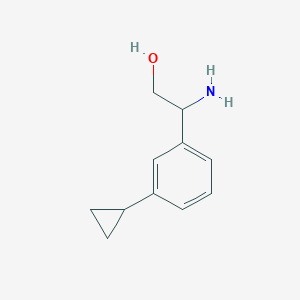

2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol

CAS No.: 1536549-46-8

Cat. No.: VC7275990

Molecular Formula: C11H15NO

Molecular Weight: 177.247

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1536549-46-8 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.247 |

| IUPAC Name | 2-amino-2-(3-cyclopropylphenyl)ethanol |

| Standard InChI | InChI=1S/C11H15NO/c12-11(7-13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11,13H,4-5,7,12H2 |

| Standard InChI Key | LWTYFMCDQQMJIH-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=CC=C2)C(CO)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central ethanolamine group (–NH₂–CH₂–OH) attached to a 3-cyclopropylphenyl moiety. The cyclopropane ring introduces steric strain and conformational rigidity, while the phenyl group enables π-π interactions in biological systems. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177 Da |

| Heavy Atoms | 13 |

| Rotatable Bonds | 3 |

| Hydrogen Bond Donors | 2 (amine and hydroxyl) |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 46 Ų |

| LogP (Octanol-Water) | 1.25 |

The LogP value indicates moderate lipophilicity, aligning with drug-like properties for blood-brain barrier penetration . The polar surface area suggests moderate solubility in aqueous media, critical for bioavailability .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via reductive amination and Boc-protection strategies, as detailed in Journal of Medicinal Chemistry methodologies :

Step 1: Protection of Aniline

-

Starting material 2 (aniline derivative) is protected with a 2,2,2-trichloroethyl (Troc) group to yield intermediate 3 .

Step 3: Deprotection and Finalization

-

Zinc treatment under acidic conditions removes the Troc group, followed by condensation with carboxylic acids to yield the target compound .

Optimization Challenges

-

Steric Hindrance: The cyclopropane ring complicates nucleophilic substitution reactions, requiring elevated temperatures (60°C) and prolonged reaction times .

-

Purification: Column chromatography with NH silica gel (eluent: 50–100% ethyl acetate/hexane) is essential to isolate the pure product .

Pharmacological and Industrial Applications

Drug Discovery Intermediate

The compound’s ethanolamine moiety is a key scaffold in G protein-coupled receptor (GPCR) modulators. For example:

-

Analogous structures are intermediates in serotonin receptor antagonists for treating migraines .

-

The cyclopropane group enhances metabolic stability by resisting cytochrome P450 oxidation .

Agrochemical Uses

-

Derivatives act as herbicide safeners, protecting crops from phytotoxicity while enhancing herbicide efficacy .

Analytical Methods

Quality Control

-

HPLC: Reverse-phase C18 column (mobile phase: acetonitrile/water) confirms >95% purity .

-

TLC: Silica gel GF254 (visualized with ninhydrin) monitors reaction progress .

Structural Confirmation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume